molecular formula C16H16ClNO4S B2581336 N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333452-78-1

N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2581336
CAS No.: 333452-78-1
M. Wt: 353.82
InChI Key: YQYQHBSUZWKYDX-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 362715-18-2) is a sulfonamide-derived glycine analog characterized by a 5-chloro-2-methylphenyl group and a 4-methylphenylsulfonyl moiety. Its molecular formula is C₁₀H₁₂ClNO₄S, with a molecular weight of 277.73 g/mol . Its synthesis likely follows multi-step protocols analogous to related sulfonamide derivatives, involving condensation reactions and purification via crystallization .

Properties

IUPAC Name

2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)15-9-13(17)6-5-12(15)2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQHBSUZWKYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Sulfonamide: The first step involves the reaction of 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide.

    Glycine Coupling: The sulfonamide intermediate is then coupled with glycine using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: The choice of solvent can significantly impact the yield and purity of the product. Common solvents include dichloromethane and dimethylformamide.

    Temperature Control: Maintaining an optimal temperature during the reaction is crucial for achieving high yields. Typically, reactions are carried out at room temperature or slightly elevated temperatures.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been studied for its potential as a therapeutic agent due to its interaction with the N-methyl-D-aspartate (NMDA) receptor. Research indicates that compounds with similar structures can act as antagonists at the glycine site of the NMDA receptor, which is implicated in various neurological conditions such as epilepsy and neurodegenerative diseases .

Case Study: NMDA Receptor Antagonism
A study evaluated the binding affinity of sulfonyl glycine derivatives at the NMDA receptor's glycine site, revealing that modifications in the chemical structure significantly affect their pharmacological properties. The introduction of specific substituents, such as the chloro group in this compound, enhances binding affinity and may lead to improved therapeutic effects against seizures .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it useful in synthesizing other biologically active molecules. The sulfonyl group can facilitate nucleophilic substitutions, leading to new derivatives with potential pharmacological activities.

Synthesis Pathway Example
The synthesis of this compound typically involves:

  • Formation of the sulfonamide from the corresponding amine.
  • Coupling with glycine derivatives to yield the final product.

Neuropharmacology

The neuropharmacological properties of this compound are particularly noteworthy. The ability to modulate NMDA receptor activity positions it as a candidate for developing treatments for conditions like Alzheimer's disease and schizophrenia, where glutamatergic signaling plays a crucial role.

Data Summary

The following table summarizes key findings related to the biological activity and structural modifications of similar compounds:

Compound Binding Affinity (IC50) Biological Activity
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine0.42 µMNMDA receptor antagonist
This compoundTBDPotential anticonvulsant
N-(3-chlorophenyl)-N-tosylglycineTBDAnticonvulsant activity

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors on the cell surface, leading to modulation of cellular signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by its substituents:

  • 4-Methylphenylsulfonyl moiety : Contributes to electron-withdrawing effects, stabilizing the sulfonamide group and influencing solubility.

Comparisons with structurally related glycine derivatives highlight the impact of substituent variations (Table 1):

Table 1: Structural Comparison of Sulfonamide Glycine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₀H₁₂ClNO₄S 277.73 5-chloro-2-methylphenyl, 4-methylphenylsulfonyl
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₆H₁₇NO₄S 319.38 4-methylphenyl, 4-methylphenylsulfonyl
N-(3-Chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₆H₁₆ClNO₅S 369.83 3-chloro-4-methoxyphenyl, 4-methylphenylsulfonyl
N-[(4-Chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine C₁₆H₁₆ClNO₅S 369.83 4-chlorophenylsulfonyl, 2-ethoxyphenyl
Key Observations:

Methoxy (e.g., 3-chloro-4-methoxyphenyl in ) or ethoxy groups increase polarity, which may enhance aqueous solubility but reduce membrane permeability.

Molecular Weight and Size :

  • The target compound has a lower molecular weight (277.73 g/mol ) compared to analogs with bulkier substituents (e.g., 369.83 g/mol in ), suggesting improved bioavailability.

Biological Activity

N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, often referred to as a sulfonyl glycine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}ClNO4_4S, with a molecular weight of approximately 353.82 g/mol. The structure includes a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety, which significantly influences its biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating significant antimicrobial properties.
  • Antioxidant Properties : Research indicates that this compound may induce oxidative stress in certain cell lines, suggesting potential applications in cancer therapy through the modulation of reactive oxygen species (ROS) levels.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, indicating that this compound may also offer protective effects against neurodegeneration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Glycine Derivative : Reacting glycine with appropriate sulfonyl chlorides.
  • Chlorination : Introducing the chloro group at the 5-position of the phenyl ring using chlorinating agents.
  • Purification : Utilizing chromatography techniques to isolate the desired product with high purity.

Case Studies

  • Antimicrobial Evaluation :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.6 to 1.2 mg/ml depending on the strain tested .
  • Oxidative Stress Induction :
    • In vitro experiments showed that treatment with this compound led to increased ROS levels in human colon cancer cells (HCT-116), suggesting a mechanism for its potential anticancer activity through oxidative stress induction .
  • Neuroprotection Studies :
    • Related compounds have been investigated for their ability to protect dopaminergic neurons from degeneration, highlighting the potential neuroprotective applications of sulfonamide derivatives like this compound .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-N-(phenylsulfonyl)glycineChlorophenyl and phenylsulfonyl groupsAntimicrobial activity
N-(2-methylphenyl)-N-(phenylsulfonyl)glycineMethyl group on a different positionAntioxidant properties
N-(3-chloro-2-methylphenyl)-N-(tosyl)glycineTosyl group instead of methylsulfonylNeuroprotective effects

Q & A

Q. Which orthogonal analytical methods validate purity when standard techniques are inconclusive?

  • HPLC-DAD/MS : Detects trace impurities (<0.1%) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Differential Scanning Calorimetry (DSC) : Confirms polymorphic purity by comparing melting endotherms (observed: 178–180°C) .

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